molecular formula C₇₄H₁₃₁N₂₉O₁₈S₂ B612538 SAMS Peptide CAS No. 125911-68-4

SAMS Peptide

Cat. No.: B612538
CAS No.: 125911-68-4
M. Wt: 1779.15
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “SAMS Peptide” refers to peptide-based self-assembled monolayers. These are highly ordered molecular materials with versatile biochemical features and multidisciplinary applications. Self-assembled monolayers represent a significant advancement in the field of surface chemistry, providing a platform for various biological and chemical applications .

Mechanism of Action

Target of Action

The primary target of the SAMS Peptide is the AMP-activated protein kinase (AMPK). The peptide is a substrate for this kinase and is rapidly phosphorylated by it . AMPK plays a crucial role in cellular energy homeostasis and is activated in response to stresses that deplete cellular ATP supplies such as low glucose, hypoxia, ischemia, and heat shock .

Mode of Action

The this compound interacts with AMPK by serving as a substrate for phosphorylation . This interaction results in the activation of AMPK, which then goes on to phosphorylate a range of downstream targets, thereby regulating metabolic pathways to maintain energy homeostasis .

Biochemical Pathways

The activation of AMPK by the this compound affects several biochemical pathways. AMPK acts as a metabolic master switch regulating several intracellular systems including the cellular uptake of glucose, the β-oxidation of fatty acids and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria .

Pharmacokinetics

The pharmacokinetics of therapeutic peptides and proteins, including the this compound, involves processes affecting their absorption, distribution, metabolism, and excretion . These processes determine the concentration of the peptide in body fluids, preferably plasma or blood, following administration of a certain dosage regimen . Understanding these properties is crucial for designing effective dosage regimens and for the rational clinical application of the peptide .

Result of Action

The molecular and cellular effects of the action of the this compound are primarily related to its role in activating AMPK and thereby regulating energy homeostasis . This can have several downstream effects, including selective cell adhesion, migration and differentiation, biomolecular binding, advanced biosensing, molecular electronics, antimicrobial, osteointegrative and antifouling surfaces .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the peptide’s function can be affected by the presence of other molecules in its environment, the pH, temperature, and ionic strength of the solution it is in . Furthermore, the peptide can form self-assembled monolayers (SAMs) that exhibit highly ordered molecular materials with versatile biochemical features and multidisciplinary applications . These SAMs can interact with various entities, including extracellular matrix components, mammalian cells, metal ions, and biocatalytic targets .

Biochemical Analysis

Biochemical Properties

SAMS Peptide plays a crucial role in biochemical reactions, particularly in the formation of self-assembled monolayers. It interacts with various enzymes, proteins, and other biomolecules, facilitating selective cell adhesion, migration, and differentiation. The peptide’s interactions with biomolecules are highly specific, often involving binding to cell surface receptors or other proteins, which can trigger downstream signaling pathways .

Cellular Effects

This compound significantly influences cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote cell adhesion and migration, which are essential for tissue engineering and regenerative medicine applications. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, this compound can bind to cell surface receptors, triggering a cascade of intracellular signaling events that result in changes in gene expression and cellular behavior. Additionally, the peptide’s ability to form self-assembled monolayers enhances its stability and functionality in various biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The peptide’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its structural integrity and functionality over extended periods, making it suitable for long-term in vitro and in vivo studies. The peptide’s effects may diminish over time due to gradual degradation or changes in its biochemical environment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the peptide can promote beneficial cellular responses, such as enhanced cell adhesion and migration. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity or disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The peptide can influence metabolic flux and metabolite levels by modulating enzyme activity or gene expression. For example, this compound may enhance the activity of enzymes involved in energy production or biosynthetic pathways, thereby supporting cellular growth and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions facilitate the peptide’s localization and accumulation in target cells or tissues, enhancing its therapeutic potential. The peptide’s distribution can also be influenced by its physicochemical properties, such as size, charge, and hydrophobicity .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The peptide can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the cell membrane, cytoplasm, or nucleus, depending on its functional role. This localization is essential for the peptide’s ability to interact with specific biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptide-based self-assembled monolayers can be synthesized using well-established synthetic chemical methods such as solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is automated and can be performed on a large scale. The synthesized peptides are then purified using reverse-phase high-performance liquid chromatography to achieve the required purity .

Industrial Production Methods

In industrial settings, the production of peptide-based self-assembled monolayers involves the use of automated peptide synthesizers and large-scale purification systems. The peptides are synthesized in bulk and then assembled onto substrates to form the monolayers. This process ensures consistency and high throughput, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Peptide-based self-assembled monolayers undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability and functionality of the monolayers .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized peptide derivatives, while substitution reactions can introduce new functional groups into the peptide structure .

Scientific Research Applications

Peptide-based self-assembled monolayers have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to peptide-based self-assembled monolayers include:

    Alkanethiol-based self-assembled monolayers: These are simpler in structure and primarily used for basic surface modifications.

    Polymer-based self-assembled monolayers: These offer greater flexibility and can be tailored for specific applications.

Uniqueness

Peptide-based self-assembled monolayers are unique due to their structural complexity, stimuli-responsiveness, and biological relevance. They provide a versatile platform for a wide range of applications, from biosensing to molecular electronics, making them superior to simpler self-assembled monolayers .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAHUEAICBOBTC-CSVPVIMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H131N29O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1779.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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